N-(2,6-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide
Description
N-(2,6-Dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide (CAS: 886961-18-8) is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two morpholine groups at the 4 and 6 positions. Its molecular formula is C₁₉H₂₆N₈O₂S, with a molecular weight of 430.5 g/mol . The morpholino substituents improve solubility and metabolic stability compared to non-polar analogs, while the thioamide group may contribute to metal-binding properties relevant to anticancer activity .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-4-3-5-15(2)16(14)21-20(31)26-25-17-22-18(27-6-10-29-11-7-27)24-19(23-17)28-8-12-30-13-9-28/h3-5H,6-13H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWMFTJCSWZQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines. In this case, morpholine is used to introduce the morpholino groups at the 4 and 6 positions.
Attachment of the Hydrazinecarbothioamide Moiety: The hydrazinecarbothioamide group is introduced through a reaction between the triazine intermediate and a hydrazine derivative, such as thiosemicarbazide, under controlled conditions.
Substitution with the Dimethylphenyl Group: The final step involves the substitution of the remaining reactive site on the triazine ring with 2,6-dimethylaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring or the hydrazinecarbothioamide group, potentially leading to ring-opening or reduction of functional groups.
Substitution: The aromatic ring and the triazine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial or anticancer agent. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting key enzymes or pathways.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a drug candidate for treating infections or cancer. Its ability to modulate biological pathways makes it a promising candidate for further development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features :
- Core : The 1,3,5-triazine scaffold is common among analogs.
- Substituents: Morpholino groups: Present in the target compound and derivatives like 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid (). Hydrazinecarbothioamide: Shared with compounds like N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (IC₅₀ = 0.8 µM/L against MCF-7 cells) . Aryl groups: The 2,6-dimethylphenyl group distinguishes the target compound from analogs with pyridinyl or other substituted aryl moieties.
Table 1: Structural Comparison
Anticancer Potential :
- The target compound’s structural analogs, such as N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide , exhibit potent activity against breast cancer (MCF-7) cells, comparable to doxorubicin .
- Morpholino-substituted triazines (e.g., compound 22 in ) are associated with PI3K-Akt pathway modulation, a key target in oncology .
Antioxidant Activity :
Physicochemical and Pharmacokinetic Properties
- Solubility: Morpholino groups improve aqueous solubility relative to piperidine or non-polar substituents .
- Metabolic Stability : Morpholine rings resist oxidative metabolism better than alkylamines, extending half-life .
Biological Activity
N-(2,6-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a hydrazinecarbothioamide moiety and a triazine derivative. Its molecular formula is , which indicates the presence of multiple functional groups that may contribute to its biological activity.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of similar compounds on various cancer cell lines. For instance, derivatives of 1,3,5-triazine have demonstrated significant activity against cancer cell lines such as H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer).
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 5c | H460 | 0.07 | Excellent |
| 5j | HT-29 | 6.31 | Moderate |
| 5j | MDA-MB-231 | 6.50 | Moderate |
| Compound 1 | H460 | 9.52 | Low |
The most promising compound from related studies was identified as compound 5j, which exhibited strong antiproliferative activity with IC50 values significantly lower than those of reference compounds .
The mechanism by which these compounds exert their antiproliferative effects may involve the inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells. The presence of morpholino and triazine groups could enhance the interaction with biological targets, leading to increased efficacy.
Study on Antiproliferative Effects
In a study conducted by researchers at [source], several derivatives were synthesized and tested for their biological activities. The study highlighted that compounds with specific substitutions on the triazine ring showed improved selectivity towards cancer cells compared to normal cells.
Key Findings:
- Compounds demonstrated varying degrees of cytotoxicity across different cell lines.
- Selectivity indices indicated that certain derivatives were more effective against specific cancer types.
- The study concluded that modifications in the chemical structure could lead to enhanced biological activity.
Toxicity Studies
Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary toxicity tests indicated that some derivatives exhibited low toxicity towards non-cancerous cell lines, suggesting potential therapeutic windows for further development.
Table 2: Toxicity Data Summary
| Compound ID | Toxicity (ppm) | Observed Effects |
|---|---|---|
| 5c | <1.0 | No significant adverse effects |
| 5j | <1.0 | Mild cytotoxicity at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
